2,4-dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide
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Overview
Description
The compound “2,4-dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide” is a complex organic molecule. It likely contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. The “2,4-dibromo” indicates the presence of bromine atoms at the 2nd and 4th positions of the benzene ring. The “N,N-diethyl” suggests the presence of two ethyl groups attached to a nitrogen atom, and “5-methylbenzene-1-sulfonamide” indicates a methyl group and a sulfonamide group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, ethyl, methyl, and sulfonamide groups in the correct positions on the benzene ring. This could involve reactions such as electrophilic aromatic substitution, nucleophilic substitution, and others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a planar, cyclic backbone for the molecule, with the various substituents attached at the specified positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromine atoms might make the benzene ring more susceptible to further electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms might increase its molecular weight and potentially its boiling and melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dibromo-N,N-diethyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQQPCUUVGETDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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